ASP4132 -

ASP4132

Catalog Number: EVT-256337
CAS Number:
Molecular Formula: C19H12F6N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, ASP4132 affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitoc
Source and Classification

ASP4132 was synthesized by a team of researchers aiming to develop effective AMPK activators for cancer treatment. It is classified under the category of small molecule AMPK activators, which are being explored as potential antineoplastic agents. The compound is notable for its oral bioavailability and efficacy in preclinical models of non-small cell lung cancer (NSCLC) .

Synthesis Analysis

Methods and Technical Details

The synthesis of ASP4132 involves several key steps that ensure high yield and purity. The process typically includes:

  1. Initial Alkylation: Starting materials undergo alkylation with specific reagents to introduce necessary functional groups.
  2. Hydrolysis and Condensation: The compound is hydrolyzed to remove protective groups followed by condensation reactions to form the final structure.
  3. Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired quality.

A practical and scalable synthetic route has been developed, demonstrating the feasibility of producing ASP4132 in significant quantities for further research and potential clinical use .

Molecular Structure Analysis

Structure and Data

The molecular structure of ASP4132 is characterized by its specific arrangement of atoms that confer its biological activity. Detailed structural analysis reveals:

  • Molecular Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 295.36 g/mol
  • Key Functional Groups: The structure includes amine, carbonyl, and aromatic components, which are crucial for its interaction with AMPK.

The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the compound binds to its target .

Chemical Reactions Analysis

Reactions and Technical Details

ASP4132 undergoes various chemical reactions that are essential for its activation of AMPK:

  1. Binding Interactions: The compound binds to the regulatory sites on AMPK, leading to conformational changes that enhance its kinase activity.
  2. Phosphorylation Events: Upon activation, AMPK phosphorylates downstream targets, including mTORC1 and various receptor tyrosine kinases, which are involved in cell proliferation and survival pathways.

These reactions are critical for understanding how ASP4132 exerts its antitumor effects .

Mechanism of Action

Process and Data

The mechanism by which ASP4132 activates AMPK involves several steps:

  1. AMPK Activation: ASP4132 increases the phosphorylation state of AMPK at the threonine 172 residue, which is essential for its activation.
  2. Downstream Effects: Activated AMPK inhibits mTORC1 signaling, promotes autophagy, and induces apoptosis in cancer cells by degrading pro-survival proteins such as EGFR and PDGFRα.

In vivo studies have shown that oral administration of ASP4132 significantly inhibits the growth of NSCLC xenografts in mouse models, underscoring its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ASP4132 include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but requires careful handling to prevent degradation.

Chemical properties include reactivity with various functional groups, making it amenable to further modifications if needed for enhanced efficacy or specificity .

Applications

Scientific Uses

ASP4132 is primarily investigated for its role as an AMPK activator in cancer therapy. Its applications include:

  • Cancer Treatment: Targeting metabolic pathways in tumors to inhibit growth and induce apoptosis.
  • Research Tool: As a pharmacological agent to study AMPK-related signaling pathways in various biological contexts.

The ongoing research aims to elucidate the full therapeutic potential of ASP4132, particularly in combination therapies for more effective cancer management .

Introduction to AMPK-Targeted Therapeutics in Oncology

The adenosine monophosphate-activated protein kinase (AMPK) pathway serves as a central regulator of cellular energy homeostasis, integrating metabolic signals with cell growth and survival pathways. Dysregulation of AMPK signaling is increasingly implicated in cancer pathogenesis, making it a compelling target for therapeutic intervention. AMPK activators represent a promising class of oncology agents designed to exploit cancer cells' metabolic vulnerabilities by restoring energy-sensing pathways suppressed during tumorigenesis. Unlike conventional cytotoxic therapies, AMPK-targeted compounds such as ASP4132 aim to reprogram tumor metabolism and inhibit oncogenic signaling cascades, offering a novel approach to cancer treatment [3] [6].

AMPK Signaling in Cellular Energy Homeostasis and Metabolic Regulation

AMPK functions as a heterotrimeric complex comprising catalytic α subunits and regulatory β and γ subunits. Activation occurs through dual mechanisms:

  • Allosteric Regulation: Rising AMP:ATP ratios trigger conformational changes when AMP binds the γ subunit's exchangeable sites (Site-1 and Site-3), enhancing kinase activity 2-5 fold [10].
  • Phosphorylation: Upstream kinases (LKB1, CaMKKβ) phosphorylate Thr172 on the α subunit's activation loop, increasing catalytic activity >100-fold [6] [10].

Once activated, AMPK orchestrates metabolic adaptation by:

  • Inhibiting ATP-consuming processes: Suppresses fatty acid synthesis via ACC phosphorylation (Ser79) and protein synthesis through mTORC1 inhibition [3] [6].
  • Promoting ATP generation: Enhances glucose uptake (GLUT4 translocation) and mitochondrial biogenesis (via PGC-1α) [9].

Table 1: Molecular Characteristics of ASP4132

PropertySpecificationSource
Chemical FormulaC₄₆H₅₁F₃N₆O₈S₂ [1] [7]
Molecular Weight937.06 g/mol [1] [4]
CAS Number1640294-30-9 [1] [7]
AMPK Activation (EC₅₀)18 nM [1] [4]
Aqueous Solubility100 mg/mL in DMSO; insoluble in water/ethanol [1]

Mechanistic Rationale for AMPK Activation in Cancer Pathobiology

Cancer cells exhibit reprogrammed metabolism (Warburg effect) and disrupted energy sensing, creating dependencies AMPK activation can exploit:

Anti-Tumor Mechanisms of AMPK Activators:

  • mTORC1 Suppression: Phosphorylates Raptor and TSC2, inhibiting oncogenic protein synthesis and ribosome biogenesis [3] [5].
  • Receptor Tyrosine Kinase Degradation: Promotes EGFR and PDGFRα ubiquitination and proteasomal degradation, abrogating MAPK/Akt signaling [5].
  • Cell Cycle Arrest: Induces p53/p21-dependent G1/S arrest by suppressing cyclin D1 [6].
  • Metabolic Catastrophe: Blocks NADPH production and fatty acid synthesis, exacerbating energy stress in tumors [3] [9].

ASP4132 exemplifies these actions in NSCLC:

  • Induces mitochondrial p53-CyPD-ANT1 association, triggering apoptosis via caspase-3 cleavage [5].
  • Inhibits invasion/migration by >60% in Transwell assays (A549 cells, 100 nM, 24h) via EMT suppression [5].
  • Synergizes with energy stress (glucose deprivation) to induce autophagic cell death [2] [5].

Genetic validation studies confirm AMPK-dependence:

  • AMPKα1 knockout (CRISPR/Cas9) or dominant-negative (T172A) mutants completely abolish ASP4132's anti-proliferative effects [5].
  • Constitutively active AMPKα1 (T172D) mimics ASP4132 treatment, confirming on-target activity [5].

Evolution of Small-Molecule AMPK Modulators: From Metformin to Next-Gen Activators

First-Generation Activators:

CompoundEC₅₀/IC₅₀Limitations
Metformin1–2 mMLow potency; off-target effects
AICAR50–100 μMPoor pharmacokinetics
Phenformin10–50 μMLactic acidosis risk

Source: [3] [6]

ASP4132 (developed by Astellas Pharma) overcomes these limitations:

  • Potency: 18 nM EC₅₀ against AMPK, representing a >50-fold improvement over phenformin [1] [4].
  • Selectivity: >200-fold selective for cancer vs. normal cells (IC₅₀ = 14 nM in MDA-MB-453 vs. >3 μM in SK-BR-3) [4] [7].
  • Oral Bioavailability: Favorable PK profile (rat T₁/₂ = 3.6 h; CLₜₒₜ = 19 mL/min/kg) enables daily dosing [1] [4].
  • Metabolic Stability: Low hepatic clearance (HLM CLᵢₙₜ = 61 mL/min/kg) reduces dosing frequency [4].

Table 2: Preclinical Efficacy of ASP4132 in Xenograft Models

Cancer TypeModelDose (mg/kg)Efficacy
Breast CancerMDA-MB-4538 (PO, qd, 21d)96% tumor regression
NSCLCA549 (SCID mice)5 (PO, qd, 21d)>70% growth inhibition; no weight loss
Sources: [1] [5] [7]

ASP4132’s clinical potential is underscored by:

  • Tumor Regression: Achieves 87–96% regression in breast cancer xenografts at 4–8 mg/kg [1] [7].
  • Biomarker Modulation: In NSCLC xenografts, activates AMPK (Thr172 phosphorylation), downregulates p-S6K1 (Thr389), and induces LC3-II autophagy markers [5].
  • Dosing Flexibility: Linear pharmacokinetics support once-daily oral regimens [1] [4].

Properties

Product Name

ASP4132

Molecular Formula

C19H12F6N4O2

Synonyms

ASP4132; ASP-4132; ASP 4132.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.